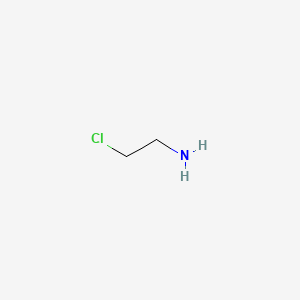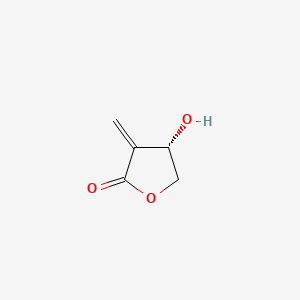
2-Chloroethylamine
Übersicht
Beschreibung
2-Chloroethylamine hydrochloride is used as an intermediate in active pharmaceutical ingredients and dyes. It is also used in organic synthesis. Further, it is employed as a derivatizing reagent for amino acids, dipeptides, and nucleotides .
Synthesis Analysis
The synthesis of this compound hydrochloride involves taking ethanolamine as a raw material, using organic acid as a catalyst, and using hydrogen chloride as a chlorination reagent to carry out a substitution reaction . This method has the advantages of easily available raw materials, quick reaction, high product yield, and high product purity .Chemical Reactions Analysis
This compound has been applied to CO2 capture. An aqueous solution of this compound hydrochloride was treated with CO2 in the presence of an alkali, e.g., NaOH, under ambient conditions . The absorption was complete within 30 minutes, seemingly following first-order reaction kinetics .Physical And Chemical Properties Analysis
This compound hydrochloride appears as a beige powder . It has a melting point range of 140 - 150 °C . It is also hygroscopic and incompatible with strong oxidizing agents .Wissenschaftliche Forschungsanwendungen
1. Chemical Synthesis
2. Pharmaceutical Research
In the pharmaceutical field, 2-chloroethylamine is a key component in the development of antitumor agents. It has been explored for its potential in cancer chemotherapy, particularly in relation to leukemia treatment (G. Reaman, 1998) Drug development and chemotherapy in acute lymphoblastic leukemia. Additionally, derivatives of this compound have been synthesized and assessed for their antileukemic activity, showing promising results in vitro against various cancer cell lines (M. Siwy, D. Sęk, B. Kaczmarczyk, I. Jaroszewicz, A. Nasulewicz, M. Pełczyńska, Dmitry Nevozhay, A. Opolski, 2006) Synthesis and in vitro antileukemic activity of some new 1,3-(oxytetraethylenoxy)cyclotriphosphazene derivatives.
3. Environmental Applications
This compound has been studied for environmental applications, such as carbon dioxide capture under ambient conditions. This novel system has shown high efficiency in capturing CO2, even from the atmosphere, providing a potential method for capturing CO2 from small or low-concentration emission sources (Junhua Wang, Xiqin Zhang, Yun Zhou, 2011) Carbon dioxide capture under ambient conditions using this compound.
4. Material Science
In material science, this compound hydrochloride has been used as a nitrogen precursor in the synthesis of nitrogen-doped graphene, a material developed for hydrogen storage applications. This material demonstrated a significant hydrogen storage capacity at room temperature (A. Ariharan, B. Viswanathan, V. Nandhakumar, 2017) Nitrogen Doped Graphene as Potential Material for Hydrogen Storage.
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
2-chloroethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6ClN/c3-1-2-4/h1-2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKPPFDPXZWFDFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10218977 | |
| Record name | 2-Chloroethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10218977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
79.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
689-98-5 | |
| Record name | 2-Chloroethylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000689985 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloroethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10218977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-CHLOROETHYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P7YLY3O329 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















